

Redoxal vs dichloroallyl-lawsone comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Redoxal

CAS No.: 52962-95-5

Cat. No.: S579831

Get Quote

Biochemical Activity & Inhibition Profile

The following table summarizes the key experimental findings for **Redoxal** and Dichloroallyl-lawsone from studies on purified enzymes and isolated mitochondria [1] [2] [3].

Inhibitor	Chemical Class	Inhibition Type (Human DHODH)	Inhibition Constants (Human)	IC ₅₀ (Human Mitochondria)	Effect on Mitochondrial Respiration
Redoxal	Biphenyl-diaminobenzoic acid derivative	Non-competitive [1] [2]	K _{ic} = 402 nM; K _{iu} = 506 nM [1] [2]	Not explicitly provided for DHO-oxidation [1]	Did not inhibit NADH-induced respiration; marginal effect on succinate-induced respiration [1].
Dichloroallyl-lawsone	Naphthoquinone derivative	Information not available in search results	Information not available in search results	DHO-induced respiration: 0.23 μM [1] [2]	Inhibited succinate-induced respiration (IC ₅₀ = 14.1 μM) [1].

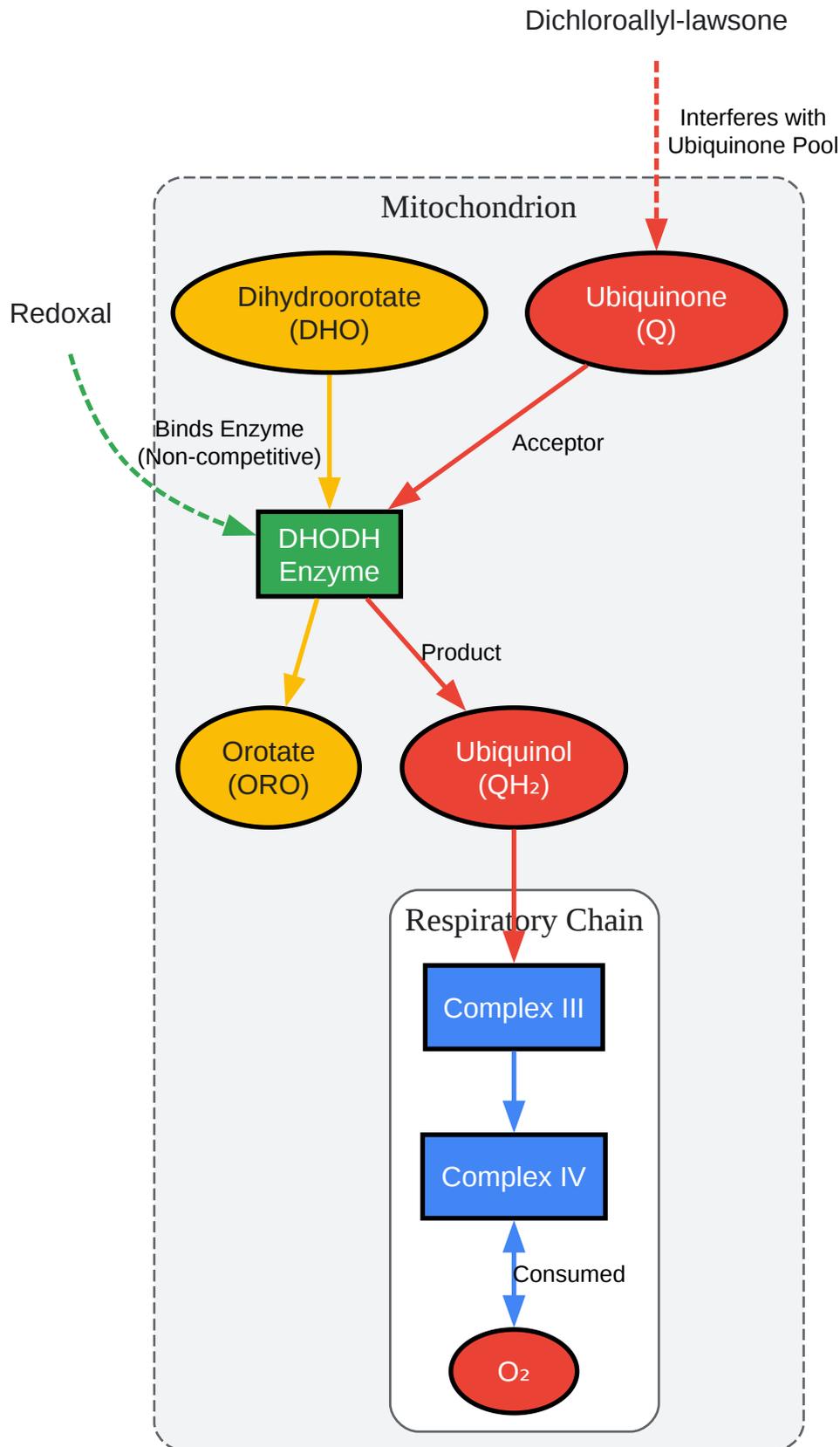
Experimental Protocols

The comparative data is primarily derived from a kinetic study that employed the following methodologies [1] [2] [3]:

- **Enzyme Purification:** The recombinant human and rat DHODH enzymes were purified for in-vitro kinetic assays.
- **Enzyme Inhibition Kinetics:** The mode of inhibition and inhibition constants (K_{ic} and K_{iu}) for **Redoxal** were determined using the purified enzymes. The pattern was found to be distinct from other inhibitor classes like naphthoquinones (e.g., Dichloroallyl-lawsone) [1].
- **Mitochondrial Respiration Assays:** Isolated human and rat mitochondria were used to assess the effect of the compounds on respiration.
 - **NADH-induced respiration:** Evaluated by monitoring oxygen consumption after adding NADH-linked substrates.
 - **Succinate-induced respiration:** Evaluated by adding succinate.
 - **DHO-induced respiration:** Specifically measures the activity of the DHODH enzyme by adding dihydroorotate (DHO). The IC_{50} value for Dichloroallyl-lawsone in this assay is a direct measure of its potency in a more cellular context [1] [3].
- **Comparative Compounds:** The study included other reference inhibitors like **atovaquone** for comparison. In human mitochondria, the IC_{50} of atovaquone was $6.1 \mu\text{M}$ for succinate-induced respiration and $27.4 \mu\text{M}$ for DHO-induced respiration [1].

DHODH Inhibition Pathway and Compound Effects

The diagram below illustrates the mitochondrial electron transport chain, highlighting the role of DHODH and the distinct inhibition sites of **Redoxal** and Dichloroallyl-lawsone based on their effects on respiration.



Click to download full resolution via product page

Key Insights for Research and Development

- **Distinct Mechanisms:** The data suggests different mechanisms of action. **Redoxal** is a potent, direct, and non-competitive enzyme inhibitor with high specificity, as it doesn't disrupt overall mitochondrial respiration [1]. Dichloroallyl-lawsone is a potent inhibitor of the DHO-oxidation pathway but also disrupts succinate respiration, indicating a broader effect on the ubiquinone pool or the electron transport chain itself [1]. This makes **Redoxal** a more targeted lead compound.
- **Research Implications:** The difference in species-related inhibition is also notable. The characteristic variation in inhibition between human and rat enzymes found with other compounds was less pronounced with **Redoxal**, which could simplify cross-species translational research [1].
- **Therapeutic Potential:** DHODH is a validated target for anti-proliferative, immunosuppressive, and anti-parasitic agents [1] [3]. The high potency and specific mechanism of **Redoxal** make it a valuable new lead structure for developing such therapeutics [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Redoxal as a new leadstructure for dihydroorotate ... [sciencedirect.com]
2. as a new lead structure for dihydroorotate dehydrogenase... Redoxal [pubmed.ncbi.nlm.nih.gov]
3. PMC Search Update - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Redoxal vs dichloroallyl-lawsone comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b579831#redoxal-vs-dichloroallyl-lawsone-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com